Salvianolic acid G

Description

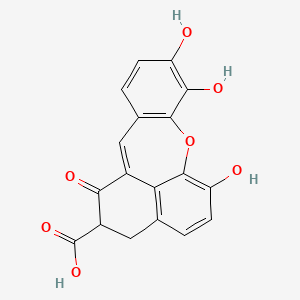

Structure

3D Structure

Properties

IUPAC Name |

4,5,17-trihydroxy-11-oxo-2-oxatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),3(8),4,6,9,14(18),15-heptaene-12-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O7/c19-11-3-2-8-6-9-13-7(5-10(14(9)21)18(23)24)1-4-12(20)17(13)25-16(8)15(11)22/h1-4,6,10,19-20,22H,5H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPDZVASNOBSQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=CC3=C(C(=C(C=C3)O)O)OC4=C(C=CC1=C24)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315858 | |

| Record name | Salvianolic acid G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136112-79-3 | |

| Record name | Salvianolic acid G | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136112-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salvianolic acid G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution Within Botanical Systems

Primary Botanical Sources of Salvianolic Acid G and Related Congeners

Salvianolic acid G is a recognized constituent of Salvia miltiorrhiza Bunge, a well-known plant in traditional Chinese medicine. nih.govmedchemexpress.com This species is a primary source of a variety of salvianolic acids, which are water-soluble compounds found in the plant. nih.gov Other related compounds frequently found alongside Salvianolic acid G in Salvia species include salvianolic acid A, salvianolic acid B, salvianolic acid C, salvianolic acid D, salvianolic acid F, rosmarinic acid, and lithospermic acid. nih.govmdpi.comijbs.comacgpubs.org

While Salvia miltiorrhiza is the most cited source, other species within the genus also produce these compounds. For instance, Salvia yunnanensis is another traditional herb from which salvianolic acid A and lithospermic acid have been isolated. ijbs.com The broader family of salvianolic acids is predominantly found in the Lamiaceae and Boraginaceae families, with sporadic occurrences in other plant families like Apiaceae, Rubiaceae, and Araliaceae. semanticscholar.org

Table 1: Primary Botanical Sources and Co-occurring Salvianolic Acids

| Botanical Source | Family | Co-occurring Salvianolic Acids and Related Compounds |

| Salvia miltiorrhiza Bge. | Lamiaceae | Salvianolic acid A, Salvianolic acid B, Salvianolic acid C, Salvianolic acid D, Salvianolic acid F, Rosmarinic acid, Danshensu nih.govmedchemexpress.comnih.govmdpi.comchemfaces.com |

| Salvia yunnanensis | Lamiaceae | Salvianolic acid A, Lithospermic acid mdpi.comijbs.com |

| Salvia grandifolia | Lamiaceae | Salvianolic acid B, Lithospermic acid nih.gov |

| Salvia species (general) | Lamiaceae | Rosmarinic acid, Caffeic acid, Salvianolic acid A, Salvianolic acid B mdpi.comacgpubs.org |

Quantitative and Qualitative Distribution of Salvianolic Acids Across Plant Organs and Developmental Stages

The distribution and concentration of salvianolic acids, including Salvianolic acid G, vary significantly among different organs of the Salvia plant and throughout its developmental stages.

In Salvia miltiorrhiza, the roots are the primary site for the accumulation of salvianolic acids and tanshinones. mdpi.com In contrast, the aerial parts, such as stems, leaves, and flowers, contain salvianolic acids, flavonoids, and triterpenes, but generally lack tanshinones. mdpi.com A general trend for the total content of salvianolic acids in different parts of S. miltiorrhiza is: root > leaf > flower > stem. mdpi.com

Studies have shown that the content of phenolic acids, including salvianolic acids, is generally higher in the leaves than in the roots of many Salvia species, suggesting that leaves could be a viable source for these compounds. mdpi.com For example, in several Iranian Salvia species, leaves were found to contain greater amounts of phenolic compounds compared to the roots. acgpubs.org

The developmental stage of the plant also influences the concentration of these compounds. For S. miltiorrhiza, the seedling stage in spring is suggested as an optimal time for harvesting roots to obtain high levels of salvianolic acids, while the best time to harvest the aerial parts is from July to August. mdpi.com Research on the expression of genes involved in the biosynthesis of salvianolic acid B in S. miltiorrhiza has shown that the expression levels of relevant enzymes vary across different organs, with some being more highly expressed in the roots. frontiersin.org

Table 2: Distribution of Salvianolic Acids in Salvia miltiorrhiza

| Plant Organ | Major Compound Classes Present | Relative Total Salvianolic Acid Content |

| Root | Salvianolic acids, Tanshinones mdpi.com | Highest mdpi.com |

| Leaf | Salvianolic acids, Flavonoids, Triterpenes mdpi.com | High mdpi.com |

| Flower | Salvianolic acids, Flavonoids, Triterpenes mdpi.com | Medium mdpi.com |

| Stem | Salvianolic acids, Flavonoids, Triterpenes mdpi.com | Low mdpi.com |

Chemodiversity of Salvianolic Acid G Across Salvia Species and Related Genera

The genus Salvia exhibits significant chemodiversity, with the profile of salvianolic acids and other secondary metabolites varying considerably between different species. nih.gov This chemical variation is influenced by both genetic and environmental factors. acgpubs.org

While danshensu, caffeic acid, rosmarinic acid, and salvianolic acid B are widely distributed across many Salvia species, the presence and concentration of other salvianolic acids, including Salvianolic acid G, can be more species-specific. mdpi.com For instance, a comparative study of Salvia miltiorrhiza and Salvia grandifolia revealed that the abundance of salvianolic acid B and salvianolic acid G was significantly higher in the roots of S. miltiorrhiza. nih.gov

Phytochemical profiling of various Salvia species has highlighted this diversity. For example, a study of several Iranian Salvia species showed significant inter- and intra-specific variations in the patterns and contents of phenolic compounds. acgpubs.org Similarly, an analysis of four Salvia species from Southern Italy demonstrated distinct phenolic profiles, with S. sclarea being particularly rich in rosmarinic acid. acgpubs.org This chemodiversity within the Salvia genus underscores the importance of species-specific analysis when investigating the natural sources of particular salvianolic acids. nih.govresearchgate.net

Biosynthesis and Molecular Regulation of Salvianolic Acid G Production

Elucidation of Precursor Pathways in Salvianolic Acid Biosynthesis: Phenylpropanoid and Tyrosine-Derived Metabolism

The biosynthesis of salvianolic acids is fundamentally dependent on the convergence of two major metabolic pathways that supply its core chemical building blocks. tandfonline.commdpi.com These are the general phenylpropanoid pathway, which starts from the amino acid L-phenylalanine, and a parallel pathway derived from the amino acid L-tyrosine. nih.govoup.com

The phenylpropanoid pathway is initiated by the deamination of L-phenylalanine. frontiersin.org This pathway is responsible for producing 4-coumaroyl-CoA, a key intermediate. oup.comfrontiersin.org The tyrosine-derived pathway begins with the amino acid L-tyrosine and leads to the formation of 4-hydroxyphenyllactic acid (4-HPLA). mdpi.comoup.com In some cases, L-tyrosine is converted to 3,4-dihydroxyphenyllactic acid (DHPL), also known as danshensu. nih.govfrontiersin.org These two precursors, one from each pathway, serve as the foundational substrates for the synthesis of rosmarinic acid, a direct precursor to more complex salvianolic acids. oup.commdpi.com While the general framework is established, the precise enzymatic steps that lead from rosmarinic acid to the diverse array of salvianolic acids, including Salvianolic Acid G, are still under investigation. tandfonline.com

Identification and Characterization of Key Biosynthetic Enzymes and Their Catalytic Mechanisms

Several key enzymes have been identified and characterized, each playing a critical role in the step-by-step assembly of salvianolic acids. oup.com The coordinated action of these enzymes ensures the efficient production of the necessary precursors and their subsequent condensation and modification.

Phenylalanine Ammonia-Lyase (PAL) is a crucial regulatory enzyme that catalyzes the first committed step in the phenylpropanoid pathway. frontiersin.orgmdpi.com It facilitates the non-oxidative deamination of L-phenylalanine to produce cinnamic acid. mdpi.com In Salvia miltiorrhiza, several PAL genes (SmPALs) have been identified, suggesting functional redundancy or distinct roles in producing different metabolites. tandfonline.com

4-Coumaric Acid Coenzyme A Ligase (4CL) is responsible for activating p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA. frontiersin.orgoup.com This activation step is vital as it prepares the phenylpropanoid-derived precursor for condensation with the tyrosine-derived moiety. frontiersin.org Multiple 4CL isoforms exist, with studies suggesting that specific isoforms, such as Sm4CL2 in Salvia miltiorrhiza, are more directly involved in salvianolic acid biosynthesis. tandfonline.com

Tyrosine Aminotransferase (TAT) is the initial and often rate-limiting enzyme in the tyrosine-derived branch of the pathway. mdpi.commdpi.com It catalyzes the conversion of L-tyrosine to 4-hydroxyphenylpyruvic acid (4-HPPA) by transferring its amino group to a keto acid acceptor. researchgate.net The activity of TAT is a critical control point, regulating the flow of metabolites into this branch of the salvianolic acid biosynthetic pathway. nih.gov

Hydroxyphenylpyruvic Acid Reductase (HPPR) acts on the product of the TAT-catalyzed reaction. It reduces 4-hydroxyphenylpyruvic acid (4-HPPA) to 4-hydroxyphenyllactic acid (4-HPLA). frontiersin.orgoup.com This reduction is a key step in producing the acyl acceptor for the subsequent condensation reaction. nih.gov

Rosmarinic Acid Synthase (RAS) is a pivotal enzyme that connects the phenylpropanoid and tyrosine-derived pathways. mdpi.com It catalyzes the esterification of 4-coumaroyl-CoA with 4-hydroxyphenyllactic acid (or its hydroxylated derivatives). frontiersin.orgmdpi.com This condensation reaction forms the basic skeleton of rosmarinic acid and related compounds, making RAS a key enzyme in the synthesis of these molecules. frontiersin.orgmdpi.com

Cytochrome P450 enzymes , particularly those from the CYP98A subfamily, play a crucial role in the hydroxylation steps of the biosynthetic pathway. mdpi.com For instance, CYP98A14 is known to introduce a hydroxyl group onto the coumaroyl moiety of the intermediate formed by RAS, converting it to rosmarinic acid. mdpi.commdpi.com Other P450s are also believed to be involved in further modifications of the salvianolic acid backbone, contributing to the structural diversity of these compounds. oup.commdpi.com

Investigation of Hydroxyphenylpyruvic Acid Reductase (HPPR) and Rosmarinic Acid Synthase (RAS) Activities

Transcriptional Regulation of Salvianolic Acid Biosynthesis Genes

The production of salvianolic acids is meticulously controlled at the transcriptional level by a network of transcription factors (TFs). mdpi.com These proteins bind to specific sequences in the promoter regions of the biosynthetic genes, thereby activating or repressing their expression in response to developmental cues and environmental stimuli. oup.com

Several families of transcription factors have been implicated in regulating salvianolic acid biosynthesis, including MYB , bHLH , and WRKY proteins. mdpi.comresearchgate.net

MYB Transcription Factors: Various MYB TFs have been shown to influence the pathway. For example, SmMYB98 has been found to promote the accumulation of both tanshinones and phenolic acids by activating the transcription of genes like SmPAL1 and SmRAS1. nih.govnih.gov Conversely, other MYBs, such as SmMYB39, act as repressors, down-regulating key enzyme genes like C4H and TAT. nih.govfrontiersin.org SmMYB52 positively regulates salvianolic acid B biosynthesis by directly binding to and activating the promoters of key enzyme genes including SmTAT1, Sm4CL9, SmC4H1, and SmHPPR1. mdpi.com

bHLH Transcription Factors: These TFs often work in concert with MYB proteins. For instance, a ternary complex involving SmTTG1, SmMYB111, and SmbHLH51 has been associated with the production of phenolic acids. oup.com

WRKY Transcription Factors: SmWRKY40 has been identified as an essential factor for the biosynthesis of rosmarinic acid and salvianolic acid B. researchgate.net

Phytohormones such as jasmonates (e.g., MeJA) and salicylic (B10762653) acid (SA) also play significant roles as signaling molecules, often triggering the expression of these transcription factors and subsequently upregulating the entire biosynthetic pathway. oup.commdpi.com For example, MeJA-responsive R2R3-MYB TFs like SmMYB1 and SmMYB2 have been shown to dramatically promote salvianolic acid accumulation. mdpi.com The SmNPR4-SmTGA5 module has been identified to regulate SA-mediated phenolic acid biosynthesis. oup.com This complex regulatory network allows the plant to finely tune the production of salvianolic acids in response to various internal and external signals.

Involvement of MYB Transcription Factors (e.g., SmMYB71, SmMYB98)

MYB transcription factors are a large family of proteins that play crucial roles in regulating plant-specific processes, including secondary metabolism. In the context of salvianolic acid biosynthesis in Salvia miltiorrhiza, several MYB transcription factors have been identified as key regulators.

SmMYB71: Identified from a transcriptome library of gibberellin (GA)-treated S. miltiorrhiza, SmMYB71 acts as a negative regulator of salvianolic acid biosynthesis. nih.gov This R2R3-MYB transcription factor is predominantly expressed in the roots and is localized to the nucleus. nih.gov Overexpression of SmMYB71 in hairy roots of S. miltiorrhiza led to a significant decrease in the content of salvianolic acids. nih.govmdpi.com This reduction is achieved by downregulating the expression of key enzyme-encoding genes in the salvianolic acid biosynthesis pathway, such as SmRAS and SmCYP98A14. nih.gov Conversely, knocking out SmMYB71 resulted in higher accumulation of salvianolic acids compared to wild-type lines. nih.gov Further research suggests that SmMYB71's activity is regulated by another transcription factor, SmERF115, which binds to the GCC box in the promoter region of SmMYB71. nih.govresearchgate.net

SmMYB98: In contrast to SmMYB71, SmMYB98, a R2R3-MYB transcription factor from the S20 subgroup, functions as a positive regulator of both tanshinone and salvianolic acid biosynthesis. nih.govnih.gov This transcription factor is primarily expressed in the lateral roots of S. miltiorrhiza. nih.gov Overexpression of SmMYB98 in hairy root lines resulted in an enhanced accumulation of major bioactive metabolites, including salvianolic acids. nih.govnih.gov Conversely, knockout of SmMYB98 led to a reduction in these compounds. nih.gov Quantitative RT-PCR analysis revealed that the expression of genes involved in both tanshinone and salvianolic acid biosynthesis was upregulated in SmMYB98-overexpressing lines and downregulated in knockout lines. nih.gov Dual-luciferase assays demonstrated that SmMYB98 directly activates the transcription of SmPAL1 and SmRAS1, key genes in the salvianolic acid pathway. nih.gov

| Transcription Factor | Effect on Salvianolic Acid Biosynthesis | Target Genes |

| SmMYB71 | Negative Regulator | SmRAS, SmCYP98A14 |

| SmMYB98 | Positive Regulator | SmPAL1, SmRAS1 |

Regulation by NPR and TGA Transcription Factor Modules

The regulation of salvianolic acid biosynthesis is also tightly linked to the salicylic acid (SA) signaling pathway, which involves NONEXPRESSOR OF PR GENES (NPR) proteins and TGACG-motif binding (TGA) transcription factors. researchgate.netresearchgate.netmdpi.comfrontiersin.org These components form regulatory modules that fine-tune the expression of defense-related genes, including those involved in secondary metabolite production. researchgate.netmdpi.comfrontiersin.org

In S. miltiorrhiza, the SmNPR1-SmTGA2 module acts as a positive regulator of SA-induced phenolic acid biosynthesis. researchgate.net SmNPR1, which is responsive to SA induction, interacts with the novel TGA transcription factor SmTGA2. researchgate.net This interaction synergistically enhances the biosynthesis of phenolic acids. researchgate.net SmTGA2 directly upregulates the expression of SmCYP98A14, a key gene in the salvianolic acid pathway. researchgate.netresearchgate.net

Conversely, another NPR protein, SmNPR4, acts as a negative regulator. researchgate.netoup.com SmNPR4 can form a heterodimer with SmNPR1, thereby inhibiting its function. researchgate.net This inhibitory effect, however, can be alleviated by the presence of SA. researchgate.net Furthermore, SmNPR4 interacts with SmTGA5, a basic leucine (B10760876) zipper family transcription factor. oup.comnih.gov SmTGA5 activates the expression of the phenolic acid biosynthesis gene SmTAT1 by binding to its promoter. nih.gov The interaction between SmNPR4 and SmTGA5 inhibits the function of SmTGA5, and this inhibition can be relieved by SA treatment. nih.gov

| Regulatory Module | Effect on Salvianolic Acid Biosynthesis | Mechanism of Action |

| SmNPR1-SmTGA2 | Positive | SmNPR1 and SmTGA2 work synergistically to upregulate SmCYP98A14 expression. researchgate.net |

| SmNPR4-SmTGA5 | Negative (Inhibition relieved by SA) | SmNPR4 inhibits the function of SmTGA5, which activates SmTAT1 expression. oup.comnih.gov |

Influence of Environmental and Elicitor Stimuli on In Planta Salvianolic Acid Accumulation

The production of salvianolic acids in plants is not solely dependent on genetic programming but is also significantly influenced by external cues. These stimuli can trigger signaling cascades that lead to the enhanced accumulation of these bioactive compounds.

Effects of Phytohormones (e.g., Gibberellins, Salicylic Acid, Methyl Jasmonate)

Phytohormones are key signaling molecules that regulate various aspects of plant growth, development, and responses to stress. Several phytohormones have been shown to modulate the biosynthesis of salvianolic acids.

Gibberellins (GAs): GAs have been reported to promote the accumulation of salvianolic acids in hairy roots of S. miltiorrhiza. nih.govmdpi.com Treatment with GA3 has been shown to increase the production of rosmarinic acid and salvianolic acid B. scispace.com This effect is likely mediated by the upregulation of key enzyme activities, such as PAL and TAT. scispace.com However, the regulatory network is complex, as GA also induces the expression of the negative regulator SmMYB71. nih.gov

Salicylic Acid (SA): SA is a phenolic phytohormone known to be a potent elicitor of phenolic acid biosynthesis. researchgate.netresearchgate.netoup.comnih.gov Treatment with SA can enhance the accumulation of salvianolic acids. oup.comnih.gov This induction is mediated through the NPR-TGA regulatory modules, as discussed previously. researchgate.netoup.comnih.gov

Methyl Jasmonate (MeJA): MeJA, a derivative of jasmonic acid, is a well-known elicitor that significantly enhances the accumulation of phenolic acids in S. miltiorrhiza hairy root cultures. nih.govfrontiersin.orgmaxapress.comresearchgate.net MeJA treatment leads to the upregulation of genes involved in the salvianolic acid biosynthetic pathway, including PAL1, C4H1, 4CL1, TAT1, HPPR1, RAS1, and CYP98A14. oup.com The transcription factor SmMYB2 is induced by MeJA and positively regulates salvianolic acid formation by activating the expression of CYP98A14. researchgate.net

| Phytohormone | Effect on Salvianolic Acid Accumulation |

| Gibberellins (GA) | Promotes accumulation. nih.govmdpi.comscispace.com |

| Salicylic Acid (SA) | Enhances accumulation. oup.comnih.gov |

| Methyl Jasmonate (MeJA) | Significantly enhances accumulation. nih.govfrontiersin.orgmaxapress.comresearchgate.net |

Impact of Soluble Sugars and Nutrient Availability

The metabolic status of the plant, including the availability of sugars and essential nutrients, can also influence the production of secondary metabolites like salvianolic acids.

Nutrient Availability: The availability of essential nutrients in the soil can impact plant growth and the synthesis of active components. Fertilization has been shown to increase the levels of active components, including salvianolic acid B, in S. miltiorrhiza. frontiersin.org However, the relationship between nutrient availability and salvianolic acid production can be complex. For instance, under drought stress, the application of potassium increased the content of rosmarinic acid but decreased the content of salvianolic acid B. mdpi.com This indicates that the effect of nutrient application on specific salvianolic acids can be dependent on other environmental factors.

Chemical Synthesis and Analogues Development for Research Applications

Design Principles for Novel Salvianolic Acid G Analogues

The development of novel analogues of salvianolic acid G is guided by several key design principles aimed at improving its pharmacological profile. A primary consideration is to address the poor bioavailability of many naturally occurring salvianolic acids, which is often attributed to their high hydrophilicity due to the presence of multiple catechol moieties. mdpi.com

One major strategy involves the synthesis of analogues with a balanced lipophilicity/hydrophilicity. mdpi.comresearchgate.net By modifying the structure to be more lipophilic, it is thought that the resulting analogues may have improved absorption and distribution in the body. This can be achieved by introducing various functional groups while aiming to retain the essential catechol structures responsible for the antioxidant activity. nih.gov

Structure-activity relationship (SAR) studies are crucial in guiding the design of these new molecules. researchgate.net For example, in the development of 2-arylbenzo[b]furan derivatives based on salvianolic acid C, SAR analysis revealed that compounds with certain substituents at specific positions exhibited enhanced neuroprotective effects. researchgate.net Similarly, for other related compounds, it was found that the R configuration at a particular position and the presence of electron-donating substituents on an aromatic ring led to better activity. sioc-journal.cn These findings provide valuable insights for the rational design of more potent and effective salvianolic acid G analogues. The unique structure of compounds like salvianolic acid A, and its inhibitory effect on targets like MMP-9, also presents a foundation for further optimization to develop new therapeutics. plos.org

Application of Computational Chemistry in Synthetic Pathway Design

Computational chemistry has become an indispensable tool in modern organic synthesis, offering powerful methods to analyze and design synthetic pathways for complex molecules like salvianolic acid G. frontiersin.org These computational approaches can save significant time and resources by predicting the feasibility of reaction pathways and identifying potential challenges before they are encountered in the laboratory.

Retrosynthetic analysis, a concept that involves breaking down a target molecule into simpler precursors, can be greatly aided by computational tools. frontiersin.org Computer-assisted synthesis design programs can help to identify viable disconnection points and suggest potential synthetic routes. frontiersin.org Machine learning algorithms are increasingly being used to enhance these programs by learning from vast databases of chemical reactions to predict reaction outcomes with greater accuracy. frontiersin.org

For salvianolic acid derivatives, computational methods can be used to explore various aspects that are crucial for synthesis and analogue design. Molecular docking and molecular dynamics (MD) simulations can be used to understand how these molecules interact with their biological targets. researchgate.netresearchgate.nettandfonline.com This information is invaluable for designing analogues with improved binding affinity and selectivity. Furthermore, quantum mechanical calculations can provide insights into the electronic structure and reactivity of the molecules, which can help in predicting their chemical behavior and in designing more efficient synthetic steps. tandfonline.com The integration of these computational techniques offers a systematic approach to not only predict potential biological targets but also to guide the rational design and synthesis of novel salvianolic acid G analogues with enhanced therapeutic properties. mdpi.com

Molecular and Cellular Mechanisms of Action: Preclinical Investigations

Modulation of Intracellular Signaling Cascades by Salvianolic Acids

Salvianolic acid G influences several critical intracellular signaling cascades that regulate cell proliferation, survival, inflammation, and angiogenesis.

Regulation of PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, and survival. While extensive research has focused on other salvianolic acids like A and B in relation to this pathway ijbs.comexplorationpub.comdovepress.comnih.gov, the direct effects of salvianolic acid G are still under investigation. However, studies on related compounds suggest that salvianolic acids can inhibit this pathway, thereby impeding cancer cell progression ijbs.comexplorationpub.comdovepress.com. For instance, salvianolic acid F has been shown to suppress the EP300/PI3K/AKT pathway in ovarian cancer cells. umw.edu.pl

Effects on Mitogen-Activated Protein Kinase (MAPK) Pathways (ERK, JNK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are pivotal in translating extracellular signals into cellular responses such as proliferation, differentiation, and apoptosis. Research has indicated that salvianolic acids can modulate these pathways. For example, salvianolic acid A has been found to regulate the MAPK pathway in diffuse large B-cell lymphoma by upregulating JNK and downregulating phosphorylated ERK and p38 MAPK. spandidos-publications.comresearchgate.net In non-small cell lung cancer, salvianolic acid B has been shown to inactivate the MAPK and Smad2/3 signaling pathways. bohrium.com While specific data on salvianolic acid G is limited, the activity of related compounds suggests a potential role in modulating MAPK signaling.

Crosstalk with NF-κB and STAT3 Signaling

Nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) are transcription factors that play significant roles in inflammation, immunity, and cancer. ijbs.commdpi.com Preclinical studies have demonstrated that salvianolic acids can interfere with these pathways. For example, salvianolic acid B has been shown to inhibit the MAPK/NF-κB signaling pathway. mdpi.comresearchgate.net It has also been reported to inhibit STAT3. mdpi.comfrontiersin.org Although direct evidence for salvianolic acid G is still emerging, the known anti-inflammatory and anti-cancer effects of the broader class of salvianolic acids suggest that it may also exert its effects through the modulation of NF-κB and STAT3 signaling.

Influence on HIF-1α and VEGF Pathways

Hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF) are key regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. explorationpub.comnih.gov Studies on salvianolic acid B have shown that it can inhibit angiogenesis by decreasing the expression of HIF-1α and VEGF. explorationpub.comnih.gov While research specifically detailing the effects of salvianolic acid G on the HIF-1α and VEGF pathways is not yet available, the anti-angiogenic properties observed in related compounds suggest a potential area for future investigation.

Modulation of EP300-Mediated Signaling

The E1A binding protein p300 (EP300) is a transcriptional co-activator that plays a role in regulating gene expression by acetylating histones and other proteins. Recent research has begun to explore the interaction of salvianolic acids with EP300-mediated signaling. A study on salvianolic acid F demonstrated that it can suppress the EP300/PI3K/AKT signaling pathway in ovarian cancer cells, leading to apoptosis. umw.edu.plnih.govresearchgate.net This finding suggests that modulation of EP300 could be a mechanism by which salvianolic acids exert their anti-cancer effects. However, specific investigations into the interaction between salvianolic acid G and EP300 are needed to confirm this.

Interaction with Specific Molecular Targets

Beyond the modulation of signaling pathways, research is beginning to identify direct molecular targets of salvianolic acids. For instance, salvianolic acid B has been shown to specifically bind to mortalin, a heat shock protein often overexpressed in cancer cells, leading to its degradation and the subsequent inhibition of cell migration and invasion. mdpi.comfrontiersin.org Another study identified ubiquitin carboxyl-terminal hydrolase 2 (USP2) as a direct target of salvianolic acid B, leading to the degradation of PD-L1 and enhanced anti-tumor immunity. mdpi.com While the specific molecular targets of salvianolic acid G have not yet been fully elucidated, these findings with related compounds provide a strong rationale for further investigation into its direct protein interactions.

Interactive Data Table: Summary of Preclinical Findings for Salvianolic Acids

| Signaling Pathway/Target | Key Findings for Related Salvianolic Acids | References |

| PI3K/Akt/mTOR Pathway | Inhibition of the pathway, leading to reduced cancer cell proliferation and survival. | ijbs.comexplorationpub.comdovepress.comnih.gov |

| MAPK Pathways (ERK, JNK, p38) | Modulation of ERK, JNK, and p38 phosphorylation, affecting cell proliferation and apoptosis. | spandidos-publications.comresearchgate.netbohrium.commdpi.com |

| NF-κB and STAT3 Signaling | Inhibition of NF-κB and STAT3 activation, leading to anti-inflammatory and anti-cancer effects. | ijbs.commdpi.commdpi.comresearchgate.netfrontiersin.org |

| HIF-1α and VEGF Pathways | Downregulation of HIF-1α and VEGF expression, resulting in anti-angiogenic effects. | explorationpub.comnih.govfrontiersin.orgnih.gov |

| EP300-Mediated Signaling | Suppression of the EP300/PI3K/AKT pathway, inducing apoptosis in cancer cells. | umw.edu.plnih.govresearchgate.net |

| Specific Molecular Targets | Direct binding to proteins such as mortalin and USP2, affecting their function and downstream signaling. | mdpi.comfrontiersin.org |

Direct and Indirect Modulation of Enzyme Activities

Salvianolic acid G and its related compounds have been shown in preclinical studies to modulate the activity of several key enzymes involved in pathological processes. These enzymes include prostaglandin-endoperoxide synthase 1 (PTGS1), prostaglandin-endoperoxide synthase 2 (PTGS2), also known as cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and xanthine (B1682287) oxidase.

Studies have demonstrated that salvianolic acids can inhibit the enzymatic activities of PTGS1 and PTGS2. researchgate.net This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation. researchgate.netthermofisher.com For instance, salvianolic acid B has been shown to decrease the expression of COX-2. mdpi.com The inhibitory effect on these enzymes suggests a potential mechanism for the anti-inflammatory properties of these compounds. d-nb.infosemanticscholar.org

Furthermore, salvianolic acids have been found to inhibit the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. spandidos-publications.comfrontiersin.orgresearchgate.net MMPs are a family of enzymes responsible for the degradation of the extracellular matrix, a process that is crucial for tumor cell invasion and metastasis. spandidos-publications.com By inhibiting MMPs, salvianolic acids may interfere with these processes. For example, Salvianolic acid A has been identified as a competitive inhibitor of MMP-9. plos.org In hepatocellular carcinoma cells, salvianolic acid B has been shown to downregulate MMP-9. researchgate.net

Inhibition of xanthine oxidase is another reported mechanism of action. Xanthine oxidase is a key enzyme in purine (B94841) metabolism and its activity can lead to the production of uric acid and reactive oxygen species. Salvianolic acid C has been identified as a potent inhibitor of xanthine oxidase, with a mixed-type inhibitory mechanism. nih.govresearchgate.net Derivatives of salvianolic acid C have also shown significant xanthine oxidase inhibitory activity. researchgate.netnih.gov

Table 1: Effects of Salvianolic Acids on Enzyme Activities

| Compound | Enzyme | Effect | Cell/Animal Model |

|---|---|---|---|

| Salvianolic Acid for Injection | PTGS1, PTGS2 | Inhibition | In vitro enzymatic assays |

| Salvianolic Acid B | COX-2 | Decreased expression | Ehrlich solid carcinoma cells (in vivo) |

| Salvianolic Acid A | MMP-2, MMP-9 | Reduced activity/expression | SCC-9 oral squamous cell carcinoma cells, HONE-1 and NPC-39 nasopharyngeal carcinoma cells |

| Salvianolic Acid B | MMP-9 | Downregulation | Hepatocellular carcinoma cells |

| Salvianolic Acid C | Xanthine Oxidase | Inhibition (mixed-type) | In vitro enzymatic assays |

Receptor Ligand Interactions

Preclinical studies have indicated that salvianolic acids can interact with specific cell surface receptors, thereby influencing cellular signaling pathways. Key receptors implicated in these interactions include the P2Y1 and P2Y12 purinergic receptors, as well as the scavenger receptor CD36.

Virtual screening and subsequent experimental validation have shown that salvianolic acid A and C can act as antagonists for both P2Y1 and P2Y12 receptors, while salvianolic acid B specifically antagonizes the P2Y12 receptor. dntb.gov.uanih.gov These receptors are G protein-coupled receptors that play a significant role in platelet aggregation. By blocking these receptors, salvianolic acids can modestly reduce platelet adhesion and aggregation. nih.govscholaris.ca

Furthermore, salvianolic acid B has been found to exhibit a high affinity for the scavenger receptor CD36. nih.gov CD36 is a multifunctional receptor involved in various processes, including the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages, a key event in the development of atherosclerosis. nih.govscienceopen.com The interaction of salvianolic acid B with CD36 may prevent the uptake of oxLDL, suggesting a potential role in cardiovascular protection. nih.gov

Table 2: Receptor Ligand Interactions of Salvianolic Acids

| Compound | Receptor | Interaction Type | Implicated Cellular Process |

|---|---|---|---|

| Salvianolic Acid A | P2Y1, P2Y12 | Antagonist | Platelet Aggregation |

| Salvianolic Acid B | P2Y12 | Antagonist | Platelet Aggregation |

| Salvianolic Acid B | CD36 | High Affinity Binding | Oxidized LDL Uptake |

| Salvianolic Acid C | P2Y1, P2Y12 | Antagonist | Platelet Aggregation |

Binding to Kinase SH2 Domains

Investigations into the molecular targets of salvianolic acids have revealed their ability to interact with the SH2 domains of certain kinases. nih.gov The SH2 (Src Homology 2) domain is a structurally conserved protein domain that binds to phosphorylated tyrosine residues on other proteins, playing a crucial role in intracellular signal transduction.

Specifically, salvianolic acids A and B have been identified as inhibitors of the protein-protein interactions mediated by the SH2 domains of the Src-family kinases, Src and Lck. nih.govscienceopen.com The binding affinity of salvianolic acids A and B to these SH2 domains was found to be higher than that of rosmarinic acid, a known Lck SH2 domain inhibitor. nih.gov By binding to the SH2 domain of Src, salvianolic acid B can inhibit the phosphorylation of Src. frontiersin.org This interaction with kinase-associated signaling pathways may underlie some of the observed biological effects of these compounds. mdpi.complos.org

Table 3: Interaction of Salvianolic Acids with Kinase SH2 Domains

| Compound | Kinase | Domain | Effect |

|---|---|---|---|

| Salvianolic Acid A | Src, Lck | SH2 | Inhibition of protein-protein interaction |

| Salvianolic Acid B | Src, Lck | SH2 | Inhibition of protein-protein interaction, Inhibition of Src phosphorylation |

Impact on Fundamental Cellular Processes in In Vitro Models

Regulation of Cell Proliferation and Cell Cycle Progression

Preclinical in vitro studies have demonstrated that salvianolic acids can regulate cell proliferation and cell cycle progression in various cell types. These effects are often mediated through the modulation of key cell cycle regulatory proteins.

Salvianolic acid A has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs) by inducing G0/G1 phase arrest. mdpi.com This cell cycle arrest is associated with a reduction in the expression of cyclin-dependent kinase 2 (CDK2) and cyclin E, and an increase in the expression of the cell cycle inhibitor p27. mdpi.com In melanoma cells, salvianolic acid A was found to inhibit cell growth by inducing cell cycle arrest at the G2/M phase. imrpress.com This was attributed to the selective phosphorylation of checkpoint kinase 2 (Chk-2), leading to the degradation of Cdc25A and Cdc2. imrpress.com Furthermore, in nasopharyngeal carcinoma cells, salvianolic acid A was observed to inhibit proliferation in a time and concentration-dependent manner. e-century.us

Salvianolic acid B has also been shown to decrease the proliferation of hormone receptor-positive breast cancer cells (MCF-7) in vitro. explorationpub.com

Table 4: Effects of Salvianolic Acids on Cell Proliferation and Cell Cycle

| Compound | Cell Line | Effect on Proliferation | Effect on Cell Cycle | Molecular Changes |

|---|---|---|---|---|

| Salvianolic Acid A | Vascular Smooth Muscle Cells | Inhibition | G0/G1 Arrest | ↓ CDK2, ↓ Cyclin E, ↑ p27 |

| Salvianolic Acid A | Melanoma (A2058, A375) | Inhibition | G2/M Arrest | ↑ p-Chk-2, ↓ Cdc25A, ↓ Cdc2 |

| Salvianolic Acid A | Nasopharyngeal Carcinoma (CNE2, HNE1) | Inhibition | Not specified | Not specified |

| Salvianolic Acid B | Breast Cancer (MCF-7) | Inhibition | Not specified | Not specified |

Induction of Apoptosis Mechanisms

Salvianolic acids have been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines through the modulation of key apoptotic regulatory proteins. The induction of apoptosis is a critical mechanism for the elimination of damaged or cancerous cells.

A common mechanism observed is the alteration of the Bax/Bcl-2 ratio. Bax is a pro-apoptotic protein, while Bcl-2 is an anti-apoptotic protein. An increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway. In doxorubicin-resistant breast cancer cells (MCF-7/MDR), salvianolic acid A was found to upregulate Bax and downregulate Bcl-2, leading to apoptosis. spandidos-publications.com Similarly, in esophageal cancer cells, salvianolic acid A treatment increased Bax expression and decreased Bcl-2 expression. spandidos-publications.com Salvianolic acid B has also been shown to increase the Bax/Bcl-2 ratio in human renal tubular epithelial cells and osteoarthritis chondrocytes. frontiersin.orgrsc.org

The activation of caspases, a family of proteases that execute the apoptotic program, is another key event. Salvianolic acid A has been shown to activate caspase-3 and caspase-9 in esophageal cancer cells and MCF-7 breast cancer cells. spandidos-publications.com Salvianolic acid B has been observed to activate caspase-3 in human renal tubular epithelial cells. frontiersin.org Furthermore, salvianolic acid has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax in the pericytes of spontaneously hypertensive rats, along with increasing the levels of cleaved-caspase 3. nih.gov

Table 5: Pro-apoptotic Effects of Salvianolic Acids in In Vitro Models

| Compound | Cell Line/Model | Effect | Key Molecular Targets |

|---|---|---|---|

| Salvianolic Acid A | Doxorubicin-resistant breast cancer (MCF-7/MDR) | Induction of apoptosis | ↑Bax, ↓Bcl-2, Caspase activation |

| Salvianolic Acid A | Esophageal cancer (KYSE-150) | Induction of apoptosis | ↑Bax, ↓Bcl-2, ↑Cleaved-caspase 9, ↑Cleaved-caspase 3 |

| Salvianolic Acid B | Human renal tubular epithelial cells (HK-2) | Reduction of apoptosis | ↑Bax/Bcl-2 ratio, ↓Cleaved caspase-3 |

| Salvianolic Acid B | Osteoarthritis chondrocytes | Inhibition of apoptosis | ↓Bax, ↑Bcl-2 |

| Salvianolic Acid | Pericytes from spontaneously hypertensive rats | Inhibition of apoptosis | ↓Bcl-2, ↑Bax, ↑Cleaved-caspase 3 |

Inhibition of Cell Migration and Invasion

Preclinical studies have shown that salvianolic acids can inhibit the migration and invasion of various cell types, which are critical processes in cancer metastasis and other pathological conditions.

Salvianolic acid A has been demonstrated to inhibit the migration and invasion of nasopharyngeal carcinoma cells. e-century.us In breast cancer cells, it was found to inhibit migration and invasion by downregulating the expression of transgelin 2. spandidos-publications.com Furthermore, it has been reported to reduce the expression of MMP-2, which is involved in cell migration, in oral squamous cell carcinoma cells. spandidos-publications.com

Salvianolic acid B has also been shown to significantly suppress the migration of melanoma cells in a concentration-dependent manner. mdpi.com In hepatocellular carcinoma cells, it inhibits migration and invasion by regulating mortalin, which in turn affects the expression of E-cadherin, N-cadherin, vimentin, and the activity of MMP-2 and MMP-9. researchgate.net

Table 6: Effects of Salvianolic Acids on Cell Migration and Invasion

| Compound | Cell Line | Effect | Key Molecular Targets/Pathways |

|---|---|---|---|

| Salvianolic Acid A | Nasopharyngeal Carcinoma (CNE2, HNE1) | Inhibition of migration and invasion | Not specified |

| Salvianolic Acid A | Breast Cancer (MCF-7) | Inhibition of migration and invasion | ↓Transgelin 2 |

| Salvianolic Acid A | Oral Squamous Cell Carcinoma (SCC-9) | Inhibition of migration | ↓MMP-2 |

| Salvianolic Acid B | Melanoma (A375, B16) | Inhibition of migration | Direct interaction with β-actin |

| Salvianolic Acid B | Hepatocellular Carcinoma (HCCLM3) | Inhibition of migration and invasion | Regulation of mortalin, affecting E-cadherin, N-cadherin, vimentin, MMP-2, MMP-9 |

Modulation of Multidrug Resistance (MDR) Phenotypes in Cellular Systems

Structure-Activity Relationship (SAR) Studies for Salvianolic Acid G and Derivatives

Detailed structure-activity relationship (SAR) studies focusing specifically on Salvianolic acid G and its derivatives are limited in the current scientific literature. SAR studies for other related compounds, such as Salvianolic acid A, have been conducted to understand how chemical structure modifications impact biological activity nih.gov. However, a comprehensive SAR analysis for Salvianolic acid G, which would delineate the key functional groups responsible for its specific biological activities, has not been reported.

Computational Approaches in SAR Elucidation (e.g., QSAR, Molecular Docking)

Computational methods have been employed to investigate the potential interactions of Salvianolic acid G with biological targets. Molecular docking, a key computational tool, has been used to predict the binding affinity and interaction patterns of this compound.

One study utilized molecular docking to explore the inhibitory potential of several salvianolic acids, including Salvianolic acid G, against the fibrillation of insulin (B600854) amyloid. worldscientific.com The results suggested that Salvianolic acid G, along with other salvianolic acids (A, C, and F), could be a potential inhibitor of insulin amyloid fibril formation. worldscientific.com The docking analysis indicated that these compounds interact with crucial residues involved in the fibrillation process through hydrogen bonding and hydrophobic interactions. worldscientific.com

In another computational study, the binding affinity of various salvianolic acids was assessed against key viral proteins of SARS-CoV-2. researchgate.net While Salvianolic acids C, J, and N were identified as the most promising compounds against the main targets, the study included a broad range of salvianolic acids in its investigation. researchgate.net

While Quantitative Structure-Activity Relationship (QSAR) models have been developed for other classes of compounds and for general salvianolic acid mixtures frontiersin.orgnih.govresearchgate.netrsc.org, specific QSAR models centered on Salvianolic acid G and its derivatives are not described in the available literature.

| Study Focus | Target | Finding for Salvianolic Acid G | Computational Method | Reference |

|---|---|---|---|---|

| Inhibition of Amyloid Fibrillation | Insulin | Suggested as a potential new inhibitor of insulin amyloid fibril formation based on favorable binding interactions. | Molecular Docking | worldscientific.com |

Investigation of Oxidative Stress Modulation

Specific experimental studies investigating the modulation of oxidative stress by Salvianolic acid G are not detailed in the reviewed literature. The broader class of salvianolic acids is known for potent antioxidant capabilities due to their polyphenolic structure, which allows them to act as free radical scavengers. nih.govnih.govfrontiersin.org However, dedicated studies to quantify the specific antioxidant efficacy and mechanisms of Salvianolic acid G are lacking.

Mechanisms of Reactive Oxygen Species (ROS) Scavenging

There is no specific experimental data available on the mechanisms of Reactive Oxygen Species (ROS) scavenging by Salvianolic acid G. While related compounds like Salvianolic acid A and B have been shown to be potent ROS scavengers nih.govnih.gov, the specific capacity of Salvianolic acid G to neutralize various ROS, such as superoxide (B77818) anions or hydroxyl radicals, has not been experimentally determined or reported.

Inhibition of Lipid Peroxidation Pathways

Direct evidence and detailed preclinical investigations into the inhibition of lipid peroxidation pathways by Salvianolic acid G are not present in the available scientific literature. Studies on other salvianolic acids have demonstrated their ability to inhibit lipid peroxidation in various experimental models, such as rat liver microsomes or in response to cellular injury. nih.govnih.govmednexus.org However, the specific inhibitory effect of Salvianolic acid G on the formation of lipid peroxidation products like malondialdehyde (MDA) has not been investigated.

Modulation of NADPH Oxidase Activity

There is no available research specifically demonstrating the modulation of NADPH oxidase activity by Salvianolic acid G. Other salvianolic acids have been shown to inhibit NADPH oxidase activity, a key enzyme family in the generation of cellular ROS, thereby reducing oxidative stress in various cell types. nih.govnih.govntu.edu.tw However, whether Salvianolic acid G shares this mechanism and can influence the expression or activity of NADPH oxidase isoforms (e.g., NOX2, NOX4) remains uninvestigated.

Immunomodulatory and Anti-inflammatory Pathways

Preclinical investigations into the specific immunomodulatory and anti-inflammatory pathways of Salvianolic acid G are not extensively available in the reviewed literature. While salvianolic acids, as a class, are recognized for their anti-inflammatory properties, specific data on Salvianolic acid G is not detailed. nih.govnih.govcaringsunshine.comnih.gov

Regulation of Pro-inflammatory Cytokine Expression

There is currently a lack of specific research findings detailing the direct effects of Salvianolic acid G on the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), or Interleukin-1β (IL-1β).

Suppression of Inflammatory Mediator Production

Detailed studies on the suppression of key inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) specifically by Salvianolic acid G have not been identified in the available preclinical research.

Impact on Macrophage and Microglial Cell Activation

The specific impact of Salvianolic acid G on the activation state and inflammatory responses of macrophages and microglial cells remains an area with insufficient research. While other salvianolic acids have been shown to modulate these immune cells, dedicated studies on Salvianolic acid G are absent from the current body of literature.

Anti-Fibrotic Mechanisms in In Vitro and Ex Vivo Models

While the anti-fibrotic potential of the broader category of salvianolic acids has been noted, specific in vitro and ex vivo studies delineating the anti-fibrotic mechanisms of Salvianolic acid G are not available in the reviewed scientific papers. nih.govresearchgate.netfrontiersin.org

Interactions with Protein Aggregation in Neurobiological Models (e.g., α-synuclein, Aβ)

There is a lack of available scientific evidence from preclinical neurobiological models to describe any interactions between Salvianolic acid G and the aggregation of proteins such as α-synuclein or amyloid-beta (Aβ).

Antimicrobial Activities and Associated Mechanisms

Specific investigations into the antimicrobial properties of Salvianolic acid G and its associated mechanisms of action against various pathogens were not found in the reviewed literature. While extracts of Salvia miltiorrhiza containing a mixture of compounds have shown some antimicrobial effects, the contribution and specific activity of Salvianolic acid G have not been individually characterized. academicjournals.orgnih.gov

Advanced Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) Applications

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UPLC), are cornerstone techniques for the analysis of Salvianolic acid G. These methods offer high resolution and sensitivity for separating complex mixtures. An HPLC method was developed for the simultaneous determination of five major bioactive depsides, including Salvianolic acid G, in a freeze-dried Dan-Shen injection. academicjournals.org The chromatographic separation was achieved on a reversed-phase C18 column. academicjournals.org Similarly, UPLC systems are employed for their enhanced speed and separation efficiency, often in conjunction with mass spectrometry for more comprehensive analysis. nih.govresearchgate.net

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the structural identification and sensitive quantification of Salvianolic acid G. Techniques like tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), are particularly valuable.

In one study, HPLC-MSn analysis was used to identify 49 components in Salvia miltiorrhiza, where Salvianolic acid G was identified with a retention time of 22.76 minutes. nih.gov The analysis, performed in negative ion mode, detected the deprotonated molecule ([M − H]⁻) at a mass-to-charge ratio (m/z) of 735.1541. nih.gov Further fragmentation (MS²) produced characteristic product ions at m/z 716.9385, 537.1756, 519.1987, and 555.0787, which are crucial for its unambiguous identification. nih.gov

Another study utilized ultrahigh-performance liquid chromatography-quadrupole-time-of-flight-tandem mass spectrometry (UPLC-Q-TOF-MS/MS) to profile constituents in Salvia miltiorrhiza. nih.gov This analysis identified Salvianolic acid G as one of seven key chemical markers for distinguishing wine-processed Salvia miltiorrhiza from the raw herb, highlighting the method's utility in quality control and process monitoring. nih.gov

Table 1: Mass Spectrometric Data for Salvianolic Acid G Identification

| Parameter | Value | Source |

|---|---|---|

| Retention Time (min) | 22.76 | nih.gov |

| Precursor Ion [M-H]⁻ (m/z) | 735.1541 | nih.gov |

| MS² Fragment Ions (m/z) | 716.9385, 537.1756, 519.1987, 555.0787 | nih.gov |

Diode Array Detection (DAD) is a common detector used in HPLC systems for the quantification of phenolic compounds like Salvianolic acid G. A validated HPLC-DAD method was established to simultaneously quantify five compounds, including Salvianolic acid G, in a pharmaceutical preparation. academicjournals.org This detector measures the absorbance of the eluent over a range of wavelengths, providing spectral information that can aid in peak identification and purity assessment. academicjournals.org

While HPLC coupled with Evaporative Light Scattering Detection (ELSD) is a valuable technique for analyzing non-volatile compounds that lack a UV chromophore, its specific application for the direct analysis of Salvianolic acid G is less commonly reported. One study employed HPLC-ELSD for the quantification of saccharides in S. miltiorrhiza, while using UPLC-TQ-MS/MS for the analysis of salvianolic acids in the same study, indicating the preference for MS detection for these specific compounds. mdpi.com

In complex extracts of Salvia species, compounds of interest often have different optimal ionization modes (positive or negative). For instance, salvianolic acids are typically sensitive in negative ion mode, whereas other constituents like tanshinones are more sensitive in positive ion mode. frontiersin.orgnih.gov A polarity-switching strategy allows the mass spectrometer to alternate between positive and negative ion modes within a single chromatographic run. frontiersin.orgnih.govoup.com This approach enables the simultaneous detection and quantification of multiple components with different chemical properties, significantly improving analytical efficiency. frontiersin.orgnih.gov While not documented specifically for Salvianolic acid G, this method is highly effective for the comprehensive quality evaluation of herbal products containing both salvianolic acids and tanshinones. frontiersin.orgoup.comoup.com

Diode Array Detection (DAD) and Evaporative Light Scattering Detection (ELSD) Techniques

High-Speed Counter-Current Chromatography (HSCCC) for Preparative Isolation

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique used for the preparative separation and purification of natural products. nih.govtautobiotech.com It operates without a solid support matrix, which minimizes the irreversible adsorption of the sample and allows for a high recovery of target compounds. nih.gov Several studies have successfully applied HSCCC for the isolation of various salvianolic acids, such as salvianolic acid A and salvianolic acid B, from the crude extracts of Salvia miltiorrhiza. nih.govnih.govmdpi.com Although a powerful tool for purifying members of the salvianolic acid class to a high purity (over 98%), the specific application of HSCCC for the targeted isolation of Salvianolic acid G has not been detailed in the reviewed literature. nih.gov

Nanopore-Based Detection and Quantification Approaches

Nanopore sensing is an emerging single-molecule detection technology with potential applications in the analysis of small molecules from natural herbs. nih.gov This technique identifies molecules as they pass through a nanoscale pore, generating a characteristic electrical signal. nih.govresearchgate.net Research has demonstrated the use of a modified Mycobacterium smegmatis porin A (MspA) nanopore to identify a variety of salvianolic acids, including salvianolic acid A and B, rosmarinic acid, and lithospermic acid, directly from herbal extracts without complex separation steps. nih.gov While this method has shown high accuracy (99.0%) for the compounds it was trained on, the specific detection and quantification of Salvianolic acid G using this approach have not yet been reported. nih.gov

Method Validation Parameters for Research Accuracy (Linearity, LOD, LOQ, Precision, Recovery, Stability)

To ensure the reliability and accuracy of research findings, analytical methods must be rigorously validated. Validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, recovery, and stability. An HPLC-DAD method developed for the quantification of Salvianolic acid G was validated for its precision and accuracy. academicjournals.org The intra-day and inter-day variations, which measure precision, were found to be 1.27% and 1.98% (expressed as relative standard deviation, RSD), respectively. academicjournals.org The accuracy of the method was assessed through a recovery study, which yielded an average recovery of 98.3% with an RSD of 1.61%. academicjournals.org These results indicate that the method is both precise and accurate for the quantification of Salvianolic acid G. academicjournals.org

Table 2: Validation Parameters for HPLC-DAD Quantification of Salvianolic Acid G

| Validation Parameter | Result | Source |

|---|---|---|

| Intra-day Precision (RSD %) | 1.27 | academicjournals.org |

| Inter-day Precision (RSD %) | 1.98 | academicjournals.org |

| Average Recovery (%) | 98.3 | academicjournals.org |

| Recovery Precision (RSD %) | 1.61 | academicjournals.org |

Applications of Fingerprint Analysis and Chemometrics for Quality Evaluation

The quality assessment of herbal medicine is a significant challenge due to the chemical complexity and natural variability of its constituents. For compounds derived from sources like Salvia miltiorrhiza (Danshen), ensuring consistency and quality is paramount. Advanced analytical techniques, particularly chromatographic fingerprinting coupled with chemometrics, provide a powerful and holistic approach to this problem. researchgate.netd-nb.info This methodology allows for the comprehensive evaluation of the chemical profile rather than relying on the quantification of just one or two marker compounds. engineering.org.cn

Fingerprint analysis, typically performed using High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC), generates a characteristic chemical profile or "fingerprint" of a sample. netjournals.orgakjournals.com This fingerprint represents the entire composition of the extract, with each peak corresponding to a specific chemical constituent. nih.gov For complex extracts containing numerous compounds, including various salvianolic acids and tanshinones, this technique is invaluable for assessing authenticity and stability. researchgate.netjst.go.jp

However, visual comparison of these complex fingerprints can be subjective and insufficient for robust quality control. This is where chemometrics, the application of statistical and mathematical methods to chemical data, becomes essential. mdpi.com By applying chemometric tools such as Hierarchical Cluster Analysis (HCA), Principal Component Analysis (PCA), and Partial Least Squares Discriminant Analysis (PLS-DA) to the chromatographic data, it is possible to simplify complex datasets, identify patterns, and classify samples based on their chemical similarities and differences. researchgate.netnetjournals.org

Detailed Research Findings

In the context of evaluating extracts containing Salvianolic acid G, several studies have established a systematic approach combining HPLC fingerprinting with chemometrics. Research on Salvia miltiorrhiza has demonstrated that while different samples may have similar chemical constituents, the relative content of these compounds can vary significantly, which directly impacts the quality of the material. nih.govmdpi.com

One study utilized HPLC with Photodiode Array Detection (HPLC-PAD) and HPLC-Mass Spectrometry (HPLC-MSⁿ) to analyze 25 different samples of Danshen. researchgate.netmdpi.com In this analysis, Salvianolic acid G was identified as one of the common peaks in the chromatograms, providing specific data for its characterization. nih.govmdpi.com

Table 1: Analytical Data for the Identification of Salvianolic acid G

This table presents the specific retention time and mass spectrometry data used to identify Salvianolic acid G in a complex herbal extract.

| Parameter | Value | Source(s) |

| Peak Number | 11 | mdpi.com |

| Retention Time (min) | 22.76 | mdpi.com |

| [M-H]⁻ Ion (m/z) | 735.1541 | mdpi.com |

| MS² Fragments (m/z) | 716.9385, 537.1756, 519.1987, 555.0787 | mdpi.com |

The application of chemometric methods to the fingerprint data from these 25 samples allowed for their classification into three distinct categories, reflecting significant differences in quality. researchgate.netmdpi.com The analysis revealed that processing methods had a more substantial impact on the chemical profile and subsequent classification than the geographical origin of the samples. mdpi.com

Table 2: Chemometric Methods Used for Quality Evaluation of Salvia Extracts

This table outlines the principal chemometric techniques applied to chromatographic fingerprint data for the quality assessment of Salvia miltiorrhiza extracts.

| Chemometric Method | Application in Quality Evaluation | Source(s) |

| Hierarchical Cluster Analysis (HCA) | Groups samples into clusters based on the similarity of their chemical profiles, revealing natural groupings and quality grades. | researchgate.netnetjournals.orgmdpi.com |

| Principal Component Analysis (PCA) | Reduces the dimensionality of the complex dataset, transforming the numerous chemical peaks into a few principal components that explain the majority of the variance, thus visualizing the differences and similarities between samples. | researchgate.netnetjournals.orgmdpi.com |

| Partial Least Squares Discriminant Analysis (PLS-DA) | A supervised method used to build a model that can distinguish between predefined classes of samples (e.g., high vs. low quality) and to identify the variables (chemical compounds) that are most important for this discrimination. | researchgate.netmdpi.com |

Furthermore, Salvianolic acid G has been used as a representative index component for the optimization of advanced analytical methods like Ultra-High Performance Liquid Chromatography/Ion Mobility-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/IM-QTOF-MS). techscience.com Its inclusion in such methodological studies underscores its importance as a key constituent within the chemical profile of Salvia miltiorrhiza. techscience.com While many quality control studies focus on the more abundant Salvianolic acid B, the consistent identification and monitoring of compounds like Salvianolic acid G are crucial for a truly comprehensive quality evaluation. semanticscholar.orgnih.govfrontiersin.org The integration of fingerprint analysis with these powerful statistical tools provides a robust and reliable platform for ensuring the quality and consistency of herbal products containing Salvianolic acid G. researchgate.net

Biotechnological and Bioengineering Approaches for Production Enhancement

Plant Tissue Culture and Hairy Root Systems for Salvianolic Acid G Biosynthesis

Plant tissue culture, particularly hairy root culture, has emerged as a promising platform for the consistent and enhanced production of secondary metabolites, including salvianolic acids. academicjournals.orgpomics.com Hairy roots, induced by infection with Agrobacterium rhizogenes, are characterized by their rapid growth, genetic stability, and high capacity for synthesizing secondary metabolites. pomics.com

Elicitation, the application of external stimuli to induce a defense response and stimulate secondary metabolite production, is a key strategy in these culture systems. mdpi.compublisherspanel.com Various elicitors have been shown to influence the production of salvianolic acids in S. miltiorrhiza hairy roots. For instance, methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) have been demonstrated to activate the biosynthesis of salvianolic acids. academicjournals.orgoup.com Studies have shown that MeJA treatment can significantly increase the expression of genes involved in the phenylpropanoid and tyrosine-derived pathways, which are the upstream pathways for salvianolic acid biosynthesis. oup.com Similarly, the application of Ag+ has been reported to enhance the production of certain phenolic acids, although its effect on salvianolic acid B was found to be inhibitory. nih.gov The choice of elicitor and its concentration, as well as the timing of application, are critical factors in optimizing production. publisherspanel.com

Furthermore, the composition of the culture medium, including the type and concentration of sugars and plant growth regulators, plays a crucial role. academicjournals.orgmdpi.com For example, glucose has been shown to positively influence the production of salvianolic acids in hairy root cultures, whereas sucrose (B13894) did not have the same effect. academicjournals.org Optimizing culture conditions, such as light and temperature, can also impact biomass accumulation and metabolite synthesis. mdpi.com

| Elicitor/Treatment | Effect on Salvianolic Acid Production in S. miltiorrhiza Hairy Roots | Reference |

| Methyl Jasmonate (MeJA) | Significantly increases the production of salvianolic acids by upregulating biosynthetic pathway genes. | oup.com |

| Salicylic Acid (SA) | Activates the biosynthesis of salvianolic acids. | academicjournals.org |

| Ag+ | Decreased the accumulation of salvianolic acid B. | nih.gov |

| Glucose | Positively accelerates the production of salvianolic acids. | academicjournals.org |

| Polyamines (Putrescine) | Enhanced salvianolic acid B and salvianic acid A production. | pomics.com |

Microbial Fermentation and Biotransformation for Salvianolic Acid Production

Microbial systems offer an alternative and potentially more scalable approach for producing salvianolic acids. This involves either the de novo synthesis of these compounds in engineered microbes or the biotransformation of precursors using microbial enzymes.

Fungal Fermentation Processes (e.g., Geomyces luteus)

Fermentation of Salvia miltiorrhiza roots with certain fungi has been shown to enhance the content of salvianolic acids. mdpi.comnih.gov One notable example is the fermentation with Geomyces luteus. Studies have demonstrated that fermentation with G. luteus can significantly increase the total phenolic content and the amount of salvianolic acid B in S. miltiorrhiza extracts. mdpi.comnih.govresearchgate.net This enhancement is attributed to the enzymatic activities of the fungus, which may involve the breakdown of complex plant components and the biotransformation of precursors into salvianolic acids. nih.govresearchgate.net The use of endophytic fungi, which live within the plant tissues without causing disease, is also a promising area of research. researchgate.netpeerj.com Some endophytic fungi have been shown to produce salvianolic acids themselves or to stimulate their production in the host plant. mdpi.comresearchgate.net For example, Chaetomium globosum D38, an endophytic fungus from S. miltiorrhiza, has been shown to enhance the accumulation of both tanshinones and salvianolic acids in hairy roots. tandfonline.com

Strategies for Metabolic Engineering of Biosynthetic Pathways

Metabolic engineering provides a powerful tool to rationally design and modify the biosynthetic pathways of salvianolic acids to increase their production. tandfonline.comnih.gov This involves the manipulation of genes encoding key enzymes and transcription factors that regulate the pathway.

Overexpression of genes encoding rate-limiting enzymes in the salvianolic acid biosynthetic pathway is a common strategy. For example, overexpressing genes such as SmRAS (rosmarinic acid synthase) and SmCYP98A14 (a cytochrome P450 enzyme) has led to a significant increase in the content of salvianolic acid B in S. miltiorrhiza hairy roots. mdpi.com Similarly, upregulating genes in the upstream phenylpropanoid pathway, such as PAL (phenylalanine ammonia-lyase) and C4H (cinnamate 4-hydroxylase), can also boost the production of phenolic acids. nih.govnih.govmdpi.com

In addition to enzyme-coding genes, transcription factors that regulate the expression of these genes are also key targets for metabolic engineering. Overexpression of positive regulators or suppression of negative regulators can significantly impact the production of salvianolic acids. For instance:

Overexpression of SmMYC2, a transcription factor involved in the jasmonate signaling pathway, has been shown to promote the production of phenolic acids by activating both the primary and secondary metabolic pathways. nih.gov

Conversely, the transcription factor SmSPL2 has been identified as a negative regulator, and its overexpression leads to a decrease in salvianolic acid B concentration. mdpi.com

Other transcription factors like SmMYB71 have also been identified as negative regulators of salvianolic acid biosynthesis. mdpi.com

These findings highlight the complex regulatory network governing salvianolic acid biosynthesis and provide multiple targets for genetic manipulation to enhance production. frontiersin.orgnih.govoup.comoup.com

| Gene/Transcription Factor | Engineering Strategy | Effect on Salvianolic Acid Production | Reference |

| SmRAS, SmCYP98A14 | Overexpression | Significantly increased salvianolic acid B content. | mdpi.com |

| SmPAL1 | Overexpression | Increased production of phenolic acids. | nih.gov |

| SmMYC2 | Overexpression | Promoted the production of phenolic acids. | nih.gov |

| SmSPL2 | Overexpression | Decreased salvianolic acid B concentration. | mdpi.com |

| SmMYB71 | Overexpression | Decreased the content of salvianolic acid. | mdpi.com |

| AtMYB2 | Overexpression | Promoted the accumulation of tanshinones and salvianolic acid. | nih.gov |

Enzyme Cascade Reactions for In Vitro Synthesis

In vitro synthesis using enzyme cascade reactions represents a cell-free approach to produce salvianolic acids. mdpi.com This method offers several advantages, including high product purity, defined reaction conditions, and the ability to overcome the limitations of cellular metabolism. nih.govacs.org

The synthesis of salvianic acid A (also known as Danshensu), a precursor to more complex salvianolic acids, has been successfully demonstrated using multi-enzyme cascade reactions. mdpi.comnih.gov One approach involves a two-step bioprocess starting from L-DOPA. mdpi.com In the first step, L-DOPA is converted to 3,4-dihydroxyphenylpyruvic acid (DHPPA) using an L-amino acid deaminase. In the second step, DHPPA is reduced to salvianic acid A using a D-lactate dehydrogenase (d-LDH) or a hydroxyphenylpyruvate reductase (HPPR), often coupled with a cofactor regeneration system like formate (B1220265) dehydrogenase (FDH). mdpi.com

More recently, a novel multienzyme cascade system has been developed for the efficient biosynthesis of salvianic acid A from the more stable and cost-effective substrate, L-tyrosine. nih.govacs.org This system incorporates four enzymes: a membrane-bound L-amino acid deaminase, a D-lactate dehydrogenase, a 4-hydroxyphenylacetate (B1229458) 3-hydroxylase, and a formate dehydrogenase for cofactor regeneration. nih.govacs.org By optimizing the reaction conditions and the sequence of enzymatic steps, a high conversion rate of L-tyrosine to salvianic acid A has been achieved. acs.orgresearchgate.netsemanticscholar.org These advancements in cell-free synthesis pave the way for the industrial production of salvianolic acid building blocks.

Future Research Directions and Preclinical Translational Perspectives

Elucidation of Unexplored Molecular Targets and Mechanistic Pathways for Salvianolic Acid G

While research has identified some biological activities of salvianolic acids, the specific molecular targets and comprehensive mechanistic pathways of Salvianolic acid G remain largely uncharted territory. Future investigations should prioritize the identification of its direct binding partners to understand its mode of action at a molecular level. The structural similarity of Salvianolic acid G to other salvianolic acids, such as salvianolic acid B, suggests potential anti-inflammatory activities that warrant further exploration. frontiersin.org

A significant challenge in elucidating the mechanisms of compounds from traditional medicines like Salvia miltiorrhiza is the chemical complexity and the multitude of potential targets. nih.gov Computational systems pharmacology, which has been used to analyze "Salvianolic acid for injection" (SAFI), could be a valuable tool. nih.gov This approach involves identifying potential targets through literature and database mining and comparing them with disease-associated genes. For instance, studies on SAFI, which contains various salvianolic acids, have pointed towards pathways involved in inflammatory response, such as the TNF signaling pathway, HIF signaling pathway, and NF-kappa B signaling pathway. nih.gov Although no specific targets for salvianolic acid Y, a compound structurally similar to Salvianolic acid G, were found in some database searches, its potential for anti-inflammatory activity is recognized and calls for further investigation. frontiersin.org

Future research could employ similar computational strategies to predict the targets of Salvianolic acid G, followed by experimental validation. Techniques like chemical biology methods, Biacore analysis, microscale thermophoresis, and single-molecule imaging could be utilized to confirm these interactions, as has been done for Salvianolic acid A. nih.gov

Development and Screening of Novel Salvianolic Acid G Derivatives with Enhanced Bioactivity

To improve the therapeutic potential of Salvianolic acid G, the development and screening of novel derivatives with enhanced bioactivity and optimized pharmacokinetic properties are crucial. The inherent bioactivity of natural benzofuran (B130515) compounds, the structural core of salvianolic acids, provides a strong foundation for designing new therapeutic agents. rsc.org

The screening of these newly synthesized derivatives should involve a battery of in vitro assays to evaluate their bioactivity, such as antioxidant, anti-inflammatory, and anti-cancer activities. rsc.org High-throughput screening methods can facilitate the rapid evaluation of large libraries of these novel compounds.

Application of Advanced In Vitro and Ex Vivo Model Systems for Mechanistic Validation

To validate the mechanisms of action of Salvianolic acid G and its derivatives, the use of advanced in vitro and ex vivo model systems is indispensable. These models provide a bridge between initial biochemical assays and more complex in vivo studies.